REACTION_CXSMILES
|
Cl[Si:2]([Cl:5])([CH3:4])[CH3:3].[C:6]1([Li])[C:18]2[CH2:17][C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[C:10]=2[CH:9]=[CH:8][CH:7]=1>CCCCCC>[Cl:5][Si:2]([CH3:3])([CH3:4])[CH:17]1[C:18]2[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=2[C:11]2[C:16]1=[CH:15][CH:14]=[CH:13][CH:12]=2
|
Name
|
|
Quantity
|
80.2 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
fluorenyllithium
|
Quantity
|
53.13 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3CC12)[Li]
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Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for an additional one hour at this temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3000 ml flask, under nitrogen, was placed
|
Type
|
ADDITION
|
Details
|
was slowly added via a cannula
|
Type
|
STIRRING
|
Details
|
stirred for another 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered under nitrogen, through a Celite plug (250 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WAIT
|
Details
|
kept at −20° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting light-green crystals were recrystallised from hexane at −20° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.09 g | |
YIELD: PERCENTYIELD | 90.68% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |